(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
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Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been extensively researched for their cytotoxic and antibacterial activities .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. They were evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa .
Scientific Research Applications
Synthesis and Biological Activities
Hypoglycemic and Hypolipidemic Activities : A study reported the synthesis and evaluation of novel thiazolidinedione ring-containing molecules for their hypoglycemic activity and their effect on lowering total cholesterol and triglycerides in high-fat diet-fed rats. The synthesized molecules showed significant reductions in blood glucose, cholesterol, and triglyceride levels after 14 days of treatment (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anti-Inflammatory and Analgesic Agents : Research on novel compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to be potent cyclooxygenase-1/2 inhibitors, showing a high degree of COX-2 selectivity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity : Another study focused on the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, exploring their anticancer activity. One compound exhibited high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Photosensitizers for Photodynamic Therapy : A study introduced new zinc phthalocyanine compounds substituted with Schiff base derivative groups, showing high singlet oxygen quantum yield. These compounds are promising for Type II photodynamic therapy applications in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties : Research on Schiff bases derived from 1,3,4-thiadiazole compounds revealed significant antimicrobial properties. Some compounds demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-16-13(22-2)9-10-14(23-3)17(16)25-18(20)19-15(21)11-24-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWWSFFCPBPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)COC3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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